molecular formula C6H3Br2ClO2S B2541723 2,6-Dibromobenzenesulfonyl chloride CAS No. 184170-43-2

2,6-Dibromobenzenesulfonyl chloride

Cat. No.: B2541723
CAS No.: 184170-43-2
M. Wt: 334.41
InChI Key: JFNIGRXUBVKVQG-UHFFFAOYSA-N
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Description

Sulfonyl chlorides are pivotal intermediates in organic synthesis, widely used for introducing sulfonyl groups into molecules. Bromine substituents at the 2- and 6-positions would confer distinct electronic and steric properties compared to fluoro or chloro analogues, influencing reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromobenzenesulfonyl chloride can be synthesized starting from 2,6-dibromobenzene. The synthetic route involves several steps, including acylation, reduction, chlorination, substitution, and sulfonylation reactions . The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination and sulfur dioxide for sulfonylation .

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and efficient reaction conditions to ensure a high yield of the final product .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences among sulfonyl chloride derivatives arise from halogen electronegativity, atomic radius, and substituent effects. Below is a comparison table based on the evidence:

Property 2,6-Difluorobenzenesulfonyl Chloride 2,6-Dichlorobenzenesulfonyl Chloride Hypothetical 2,6-Dibromobenzenesulfonyl Chloride
Molecular Formula C₆H₃ClF₂O₂S C₆H₃Cl₃O₂S C₆H₃Br₂ClO₂S
Molecular Weight (g/mol) 212.60 ~216.45 (estimated) ~340.36 (estimated)
CAS Number 60230-36-6 Not explicitly stated N/A
Boiling Point Not reported Not reported N/A
Electron-Withdrawing Effect High (F > Cl) Moderate (Cl) Moderate (Br < Cl)

Key Observations :

  • Halogen Effects : Fluorine’s high electronegativity increases the electron-withdrawing nature of the sulfonyl group, enhancing electrophilicity compared to chloro or bromo analogues . Bromine’s larger atomic radius may reduce steric hindrance at the para position but increase molecular weight significantly.
  • Thermal Stability : Fluorinated derivatives are generally more thermally stable than chlorinated or brominated counterparts due to stronger C-F bonds .

Sulfonation Reactions

  • 2,6-Difluorobenzenesulfonyl Chloride : Widely used in peptide synthesis and as a reagent for introducing sulfonyl groups into aromatic systems. Its high reactivity is attributed to fluorine’s inductive effect .
  • 2,6-Dichlorobenzenesulfonyl Chloride : Less reactive than fluoro analogues but finds use in agrochemical intermediates. Chlorine’s lower electronegativity allows for milder reaction conditions .
  • Hypothetical Bromo Analogue : Bromine’s lower electronegativity (compared to F or Cl) would likely reduce sulfonyl chloride electrophilicity, necessitating harsher reaction conditions. However, bromine’s leaving-group ability in substitution reactions could be advantageous in certain syntheses.

Nucleophilic Substitution

Fluorine’s strong electron-withdrawing effect activates the sulfonyl chloride group for nucleophilic attack, whereas bromine’s weaker effect may slow such reactions. For example:

  • 2,6-Difluoro Derivative : Reacts rapidly with amines to form sulfonamides at room temperature .
  • Dichloro/Bromo Analogues : May require elevated temperatures or catalysts.

Stability and Handling

  • Fluorinated Derivatives : Exhibit higher hydrolytic stability due to fluorine’s resistance to nucleophilic displacement. Storage under anhydrous conditions is sufficient .
  • Chlorinated/Brominated Derivatives : More prone to hydrolysis, requiring stringent moisture-free environments .

Biological Activity

2,6-Dibromobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound and its derivatives are known for their roles as antibacterial agents, protease inhibitors, and in various therapeutic applications. Understanding the biological activity of this compound is crucial for its application in drug design and development.

This compound has the molecular formula C₆H₄Br₂ClO₂S. Its structure features two bromine atoms and a sulfonyl chloride functional group attached to a benzene ring. This configuration allows it to participate in various chemical reactions, particularly in the synthesis of sulfonamides.

Antibacterial Activity

Sulfonamides, including derivatives of this compound, have been extensively studied for their antibacterial properties. Research indicates that these compounds can inhibit bacterial growth by targeting dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria.

  • Case Study : A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus. Among these, compounds derived from this compound exhibited significant inhibition zones, with some showing a minimum inhibitory concentration (MIC) as low as 15.63 µg/mL .
CompoundZone of Inhibition (mm)MIC (µg/mL)
DS236.615.63
DS130.025.00
DS328.530.00

The mechanism through which sulfonamides exert their antibacterial effects involves competitive inhibition of DHFR. This enzyme is vital for synthesizing nucleic acids and amino acids in bacteria. By inhibiting this enzyme, sulfonamides effectively halt bacterial growth and replication .

  • Inhibition Studies : In vitro studies demonstrated that certain derivatives of this compound achieved up to 75% inhibition of DHFR activity, comparable to standard inhibitors like trimethoprim .

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide compounds is significantly influenced by their structural features. Variations in substituents on the aromatic rings can modulate their potency and selectivity.

  • Research Findings : A study analyzed the structure-activity relationships of substituted arylsulphonamides as inhibitors of perforin-mediated lysis in immune cells. It was found that specific substitutions on the benzene ring enhanced their inhibitory effects on perforin, indicating that careful modification of the sulfonamide structure can lead to improved biological activity .

Applications in Drug Design

The unique properties of this compound make it a valuable scaffold in drug development:

  • Antimicrobial Agents : Its derivatives are being explored as new antimicrobial agents due to their effective inhibition of bacterial enzymes.
  • Protease Inhibitors : Compounds based on this structure have shown promise as protease inhibitors, which are essential in treating viral infections like HIV/AIDS .

Q & A

Q. What are the optimized synthetic protocols for preparing 2,6-dibromobenzenesulfonyl chloride, and how can purity be ensured?

Basic Research Question
The synthesis involves sulfonation and halogenation steps. A validated method ( ) starts with bromobenzene derivatives:

  • Step 1 : React 2,6-dibromobenzenesulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane at 0°C.
  • Step 2 : Add saturated NH₄OH dropwise to convert the intermediate sulfonyl chloride to the sulfonamide derivative (yield: ~85%).
  • Purity Control : Use HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water, flow rate 1 mL/min) to verify >95% purity. Residual solvents (e.g., dichloromethane) should be quantified via GC-MS .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Advanced Research Question
Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. For example:

  • NMR : In DMSO-d₆, the sulfonamide NH proton may appear broadened (δ 7.2–7.5 ppm) due to hydrogen bonding. Compare with data in CDCl₃, where sharper peaks are observed .
  • IR : The S=O stretch (1350–1300 cm⁻¹) may split into dual bands if crystalline polymorphism occurs. Use X-ray crystallography to confirm the dominant conformation .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

Basic Research Question

  • HPLC-UV/Vis : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm. Limit of detection (LOD) for brominated byproducts (e.g., 2,4-dibromo isomer) is 0.1% .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode can identify sulfonic acid contaminants (e.g., m/z 312.82 for [M-H]⁻) .

Q. How do intramolecular polar–π interactions influence the reactivity of 2,6-dibromobenzenesulfonamides?

Advanced Research Question
Computational studies ( ) show that the sulfonamide group forms NH–π interactions (distance: ~3.2 Å) with flanking aromatic rings, lowering the pKa by 1–2 units compared to non-aromatic analogs. This stabilizes intermediates in nucleophilic substitution reactions.

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and quantify interaction energies (e.g., −4.2 kcal/mol for optimal geometry) .

Q. What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves (tested for >60-min penetration resistance), goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate and collect in halogen-resistant containers. Avoid water due to hydrolysis risks .
  • First Aid : For skin contact, rinse with 5% sodium thiosulfate solution followed by soap and water .

Q. How can the sulfonyl chloride group be selectively functionalized in the presence of bromine substituents?

Advanced Research Question

  • Amination : Use NH₃ in THF at −20°C to avoid competing nucleophilic aromatic substitution (NAS) at bromine sites. Reaction yields >90% sulfonamide .
  • Grignard Reactions : Protect the sulfonyl chloride with TEMPO before adding organomagnesium reagents to prevent reduction of Br substituents .

Q. What are the environmental and regulatory considerations for disposing of this compound waste?

Basic Research Question

  • Regulatory Status : Not listed under REACH Annex XIV (Authorization required) or SVHC ( ).
  • Waste Treatment : Hydrolyze with excess NaOH (10% w/v) to convert to benign sulfonate salts before incineration .

Q. How does steric hindrance from bromine substituents affect coupling reactions (e.g., Suzuki-Miyaura)?

Advanced Research Question
The 2,6-dibromo configuration creates steric bulk (van der Waals radius: Br = 1.85 Å), reducing coupling efficiency.

  • Optimization : Use Pd(OAc)₂ with SPhos ligand (10 mol%) in toluene/EtOH (3:1) at 80°C. Yields improve from 40% to 75% with microwave-assisted heating .

Q. What structural analogs of this compound show enhanced bioactivity?

Advanced Research Question

  • Cyanamide Derivatives : Replace Br with electron-withdrawing groups (e.g., –CF₃) to improve protease inhibition (IC₅₀ reduced from 12 µM to 2.5 µM) .
  • Pharmacophore Mapping : QSAR models indicate that logP >3.0 and PSA <80 Ų correlate with blood-brain barrier penetration .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., carbonic anhydrase). Adjust substituent positions to optimize hydrogen bonds (e.g., –SO₂NH₂ with Arg-67) .
  • MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) to prioritize synthesis targets .

Properties

IUPAC Name

2,6-dibromobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNIGRXUBVKVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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